molecular formula C12H12N2O3S B6141605 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one

Cat. No.: B6141605
M. Wt: 264.30 g/mol
InChI Key: PKFNSXALROMBRG-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is a synthetic organic compound that features a unique combination of a dihydroxyphenyl group and an imidazole ring connected via a thioether linkage

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3,4-dihydroxybenzaldehyde and 1-methylimidazole.

    Thioether Formation: The key step involves the formation of the thioether linkage. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with a thiol derivative of 1-methylimidazole under basic conditions.

    Oxidation: The intermediate product is then oxidized to form the final compound, this compound.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinones and related derivatives.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biochemical Research: The compound is used as a probe to study enzyme interactions and biochemical pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and cellular signaling.

    Pathways Involved: It can modulate pathways related to antioxidant defense and signal transduction.

Comparison with Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Similar structure but lacks the imidazole ring.

    1-(3,4-Dihydroxyphenyl)-2-(1h-imidazol-2-yl)ethanone: Similar structure but lacks the thioether linkage.

Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the dihydroxyphenyl group and the imidazole ring connected via a thioether linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-14-5-4-13-12(14)18-7-11(17)8-2-3-9(15)10(16)6-8/h2-6,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNSXALROMBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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